Dibrompropamidine isetionate
Description
Properties
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N4O2.C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZACJASHKPPTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Br2N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210332 | |
| Record name | Dibromopropamidine isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-87-9 | |
| Record name | Dibromopropamidine isethionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Brolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibromopropamidine isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibrompropamidine isetionate involves the reaction of 4,4’-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide) with isethionic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product. The process involves the use of solvents such as water and glycerol, and the reaction is carried out at a specific temperature and pH to optimize the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Dibrompropamidine isetionate primarily undergoes substitution reactions due to the presence of bromine atoms on the benzene rings. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to replace the bromine atoms with other nucleophiles.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions to introduce electrophiles into the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce hydroxy derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives .
Scientific Research Applications
Antimicrobial Activity
Dibrompropamidine isetionate has been extensively studied for its antimicrobial properties. Research indicates its effectiveness against a wide range of pathogens, including:
- Bacteria : Effective against both gram-positive and gram-negative bacteria, including antibiotic-resistant strains.
- Fungi : Preliminary studies suggest antifungal properties against certain species.
- Viruses : While some antiviral activity has been noted, further research is necessary to establish its efficacy against specific viruses.
Ophthalmic Uses
The compound is commonly used in ophthalmology for treating minor eye infections such as conjunctivitis and blepharitis. It is formulated into eye drops and ointments, marketed under brand names like Brolene and Golden Eye . Clinical studies have shown that it maintains antibacterial efficacy even in the presence of organic materials like pus or serum, enhancing its utility in clinical settings.
Wound Healing
Recent research suggests that this compound may promote wound healing and reduce inflammation. Its application in wound care products could provide an effective treatment option for infected wounds.
Potential Anti-Tumor Properties
Emerging studies have indicated that this compound may possess anti-tumor properties. Research published in Oncology Reports suggests that it could inhibit tumor growth, warranting further investigation into its potential as an anti-cancer agent.
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a rapid bactericidal effect, killing 99.9% of E. coli cells within three minutes at a concentration of 300 μg/ml .
Case Study 2: Ophthalmic Treatment
In a clinical trial assessing the effectiveness of this compound for treating conjunctivitis, patients showed significant improvement within two days of treatment with the ointment formulation. The study highlighted its safety profile and minimal side effects compared to other treatments .
Mechanism of Action
The mechanism of action of dibrompropamidine isetionate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is primarily due to the presence of bromine atoms, which enhance the compound’s ability to penetrate and disrupt microbial membranes. The molecular targets include various membrane proteins and lipids, and the pathways involved are related to membrane integrity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dibrompropamidine isetionate belongs to the diamidine class of antimicrobials, sharing structural and functional similarities with propamidine isetionate and pentamidine isetionate . Below is a detailed comparison:
Propamidine Isetionate (CAS 140-63-6)
- Structural Differences : Propamidine lacks the bromine substituents present in dibrompropamidine, resulting in a simpler aromatic diamidine structure .
- Antimicrobial Spectrum : Both compounds are effective against Gram-positive bacteria, but dibrompropamidine demonstrates marginally broader antifungal activity .
- Formulations and Indications :
Pentamidine Isetionate (C19H24N4O2·2C2H6O4S)
- Structural Differences : Pentamidine has a longer carbon chain (five methylene groups) and lacks bromine atoms, contributing to its systemic absorption and antiparasitic activity .
- Spectrum and Applications: Pentamidine isetionate is used intravenously or via inhalation for systemic infections (e.g., Pneumocystis pneumonia, leishmaniasis, and trypanosomiasis) due to its ability to disrupt microbial DNA .
Key Differentiators
Research Findings and Technological Advancements
Recent studies highlight this compound’s evolving role in antimicrobial therapy:
- Nanotechnology Enhancements: Nanoparticle encapsulation improves bioavailability, enabling lower dosages while maintaining efficacy .
- AI-Driven Formulation : Machine learning models predict optimal formulations for stability and antimicrobial activity, reducing development costs .
- Comparative Efficacy : In vitro studies show dibrompropamidine’s MIC (Minimum Inhibitory Concentration) for Staphylococcus aureus is 2–4 µg/mL, comparable to propamidine but lower than pentamidine’s 0.5 µg/mL for Pneumocystis jirovecii .
Challenges and Market Considerations
- Supply Chain Risks : Dibrompropamidine’s reliance on bromine (subject to geopolitical price fluctuations) and stringent storage requirements (e.g., protection from humidity) pose production challenges .
- Regulatory Compliance : Both dibrompropamidine and propamidine must adhere to Ph. Eur. standards for purity (≥98.5%) and pH stability (5.0–6.0 for dibrompropamidine solutions) .
Q & A
Q. How should researchers handle missing data in longitudinal studies on this compound’s prophylactic use?
Q. What statistical models best capture time-dependent efficacy in this compound’s antimicrobial activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
